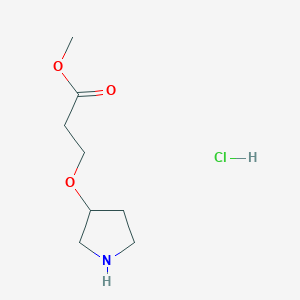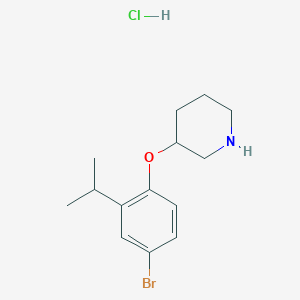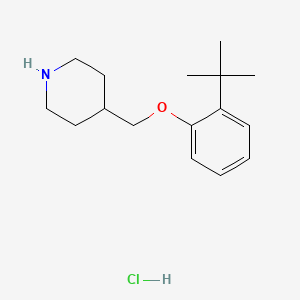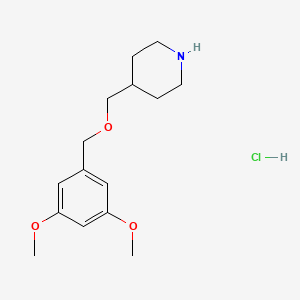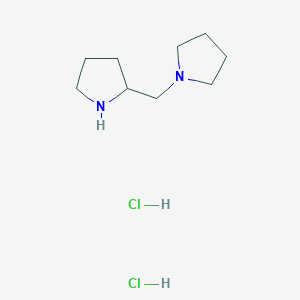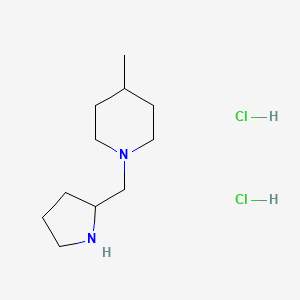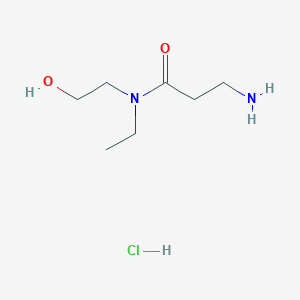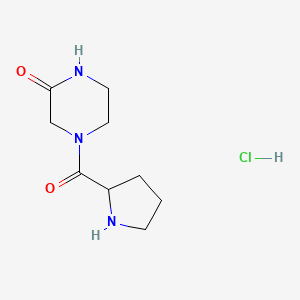
2-Chloro-6-(methylthio)benzaldehyde
概要
説明
2-Chloro-6-(methylthio)benzaldehyde, also known as 2-Chloro-6-(methylsulfanyl)benzaldehyde or 2-CMTB, is an organic compound with the molecular formula C8H7ClOS. It is a yellowish solid and is used as an organic intermediate .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(methylthio)benzaldehyde contains a total of 18 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 sulfide .Physical And Chemical Properties Analysis
2-Chloro-6-(methylthio)benzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 233.1±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its enthalpy of vaporization is 47.0±3.0 kJ/mol, and it has a flash point of 105.2±12.9 °C . The compound has a molar refractivity of 42.7±0.3 cm3 .科学的研究の応用
Organic Synthesis
2-Chloro-6-(methylthio)benzaldehyde: is a valuable intermediate in organic synthesis. It can be utilized in the synthesis of various substituted benzaldehydes through one-pot procedures . This compound serves as a precursor for the creation of complex molecules that are essential in drug design, material science, and catalytic applications. Its reactivity with organometallic reagents makes it a privileged building block for constructing diverse molecular architectures.
Drug Design
In the realm of drug design, 2-Chloro-6-(methylthio)benzaldehyde plays a crucial role as a building block for the synthesis of pharmacologically active molecules . Its chemical structure allows for the introduction of various functional groups, aiding in the creation of novel compounds with potential therapeutic effects.
Photovoltaics
This compound’s derivatives can be explored for their electronic properties, which may be beneficial in the development of photovoltaic materials . The ability to fine-tune the electronic characteristics of such compounds by chemical modification makes them suitable candidates for incorporation into solar cell technologies.
Catalytic Applications
2-Chloro-6-(methylthio)benzaldehyde: can be used to synthesize ligands for catalysis . These ligands can then be employed in various catalytic cycles, potentially enhancing the efficiency of reactions by providing a more favorable reaction pathway or by stabilizing reactive intermediates.
Material Science
In material science, this compound can contribute to the synthesis of new materials with specific desired properties . By altering the molecular structure, researchers can develop materials with unique mechanical, thermal, or electrical properties that have applications in various industries.
Chemical Research
Lastly, 2-Chloro-6-(methylthio)benzaldehyde is used extensively in chemical research as an intermediate for synthesizing a wide range of chemical compounds . Its versatility in reactions makes it a staple in research laboratories, aiding in the discovery of new reactions and pathways.
Safety and Hazards
作用機序
Target of Action
It is known that benzylic compounds, such as 2-chloro-6-(methylthio)benzaldehyde, often interact with various enzymes and proteins in the body due to their reactive nature .
Mode of Action
Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can subsequently influence its interaction with its targets.
Biochemical Pathways
It is known that benzylic compounds can participate in various biochemical reactions and pathways due to their reactivity . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-(methylthio)benzaldehyde . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and interactions with its targets.
特性
IUPAC Name |
2-chloro-6-methylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHCMHQOKRZAQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(methylthio)benzaldehyde | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

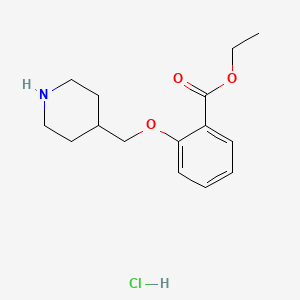
![N-[4-(3-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1441178.png)
![4-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441179.png)
![4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1441180.png)
